molecular formula C24H20BrClN2O3 B2928904 N-(4-bromophenyl)-2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide CAS No. 850906-70-6

N-(4-bromophenyl)-2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide

Katalognummer B2928904
CAS-Nummer: 850906-70-6
Molekulargewicht: 499.79
InChI-Schlüssel: AFMQFUOAOSYKHU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is a complex organic molecule with multiple functional groups, including an amide, an ether, and a dihydroisoquinoline group. It contains two phenyl rings, one of which is brominated and the other is chlorinated .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromo and chloro substituents on the phenyl rings could potentially influence the overall shape and properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the amide group might be involved in reactions with acids or bases, while the bromo and chloro substituents on the phenyl rings could potentially undergo substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromo and chloro substituents on the phenyl rings could potentially affect its solubility, melting point, and other properties .

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications in Disease Treatment

Antiviral and Antiapoptotic Effects : A study by Ghosh et al. (2008) synthesized a novel anilidoquinoline derivative, demonstrating significant antiviral and antiapoptotic effects in vitro, with a notable decrease in viral load and increased survival in Japanese encephalitis virus-infected mice when treated with the compound (Ghosh et al., 2008).

Antimalarial Activity : Research by Werbel et al. (1986) on a series of compounds showed promising antimalarial potency against Plasmodium berghei in mice, with findings suggesting the potential for clinical trials in humans (Werbel et al., 1986).

Structural and Chemical Properties

Supramolecular Assembly : Nayak et al. (2014) reported on the molecular conformations and supramolecular assembly of halogenated N,2-diarylacetamides, providing insights into their structural aspects and interactions (Nayak et al., 2014).

Free Radical Scavenging Activity : A study by Boudebbous et al. (2021) on a 1-amidoalkyl-2-naphthol derivative highlighted its potent free radical scavenging activity, comparable to known antioxidants BHT and BHA, with theoretical support for the observed experimental results (Boudebbous et al., 2021).

Synthesis and Methodology

Facile Synthesis : King (2007) described a high yielding cyclisation method for synthesizing derivatives leading to (±)-crispine A, showcasing the utility of these compounds in complex chemical syntheses (King, 2007).

Antibacterial Activity : Singh et al. (2010) synthesized a series of derivatives, exploring their antibacterial activity against various strains, indicating the potential pharmaceutical applications of these compounds (Singh et al., 2010).

Zukünftige Richtungen

The future research directions for this compound would depend on its properties and potential applications. It could potentially be of interest in fields such as medicinal chemistry, materials science, or environmental science .

Eigenschaften

IUPAC Name

N-(4-bromophenyl)-2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrClN2O3/c25-17-6-10-19(11-7-17)27-23(29)15-31-22-3-1-2-21-20(22)12-13-28(24(21)30)14-16-4-8-18(26)9-5-16/h1-11H,12-15H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMQFUOAOSYKHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C2=C1C(=CC=C2)OCC(=O)NC3=CC=C(C=C3)Br)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.